molecular formula C8H18ClN B1606923 N-Butyl-N-chloro-1-butanamine CAS No. 999-33-7

N-Butyl-N-chloro-1-butanamine

Cat. No.: B1606923
CAS No.: 999-33-7
M. Wt: 163.69 g/mol
InChI Key: QZYWEVKTBJKUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Organic Chemistry

The significance of N-Butyl-N-chloro-1-butanamine in organic chemistry stems from its classification as an N-haloamine. This class of reagents is widely utilized for a variety of functional group transformations. ics-ir.org The reactivity of the N-X (nitrogen-halogen) bond allows these compounds to participate in halogenations, oxidations, and aminations. ics-ir.orgresearchgate.net

N-haloamines are particularly valued as precursors to nitrogen-centered radicals, specifically aminium radical cations, especially under acidic conditions or upon photochemical initiation. cdnsciencepub.comacs.org These radicals are key intermediates in powerful synthetic transformations, most notably the Hofmann-Löffler-Freytag reaction, which enables the synthesis of nitrogen-containing heterocycles like pyrrolidines and piperidines through intramolecular hydrogen atom transfer followed by cyclization. wikipedia.orgnumberanalytics.com The ultraviolet light-catalyzed decomposition of N-chlorodi-n-butylamine has been shown to proceed via a free radical mechanism, yielding products such as di-n-butylamine hydrochloride. acs.org

In contemporary synthesis, the development of catalytic methods for C-N bond formation is a primary focus, and N-haloamines are explored as aminating agents in these processes. rsc.org They are used in the aminohalogenation of alkenes, a reaction that installs both a nitrogen and a halogen atom across a double bond, producing versatile vicinal haloamine building blocks. nih.govfrontiersin.org These products can be further manipulated to create complex molecules like diamines and aziridines. frontiersin.org The ability of this compound to engage in such reactions makes it a relevant tool for constructing carbon-nitrogen bonds, which are ubiquitous in bioactive compounds. rsc.org

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 999-33-7 lookchem.com, guidechem.com
Molecular Formula C₈H₁₈ClN lookchem.com, guidechem.com, nih.gov
Molecular Weight 163.69 g/mol guidechem.com
Boiling Point 191 °C at 760 mmHg lookchem.com, guidechem.com
Flash Point 69 °C lookchem.com, guidechem.com
Density 0.913 g/cm³ lookchem.com, guidechem.com
Synonyms N-Chlorodibutylamine, Dibutylchloramine lookchem.com, guidechem.com

Historical Perspectives on N-Haloamine Chemistry

The chemistry of N-haloamines dates back to the 19th century, with the synthesis of N-chloroethanamine reported as early as 1881. thieme-connect.de However, the synthetic potential of this class of compounds was most significantly demonstrated by August Wilhelm von Hofmann. In 1878, while investigating the structure of piperidine (B6355638), Hofmann produced N-haloamines and studied their reactions. wikipedia.org This work culminated in the discovery of what is now known as the Hofmann-Löffler reaction, further developed by Karl Löffler and Curt Freytag in the early 20th century. wikipedia.orgnumberanalytics.com

The Hofmann-Löffler-Freytag reaction is a landmark transformation in organic chemistry that involves the rearrangement of an N-haloamine under acidic conditions to form a δ-halogenated amine, which subsequently cyclizes upon treatment with a base to yield a pyrrolidine (B122466) or piperidine ring. wikipedia.orgsciencemadness.org Löffler and Freytag notably applied this reaction in their synthesis of nicotine. wikipedia.org

For many years, the mechanism of this reaction was not fully understood. It was not until the 1950s that the process was proposed to proceed through a free-radical chain mechanism. wikipedia.org Research by S. Wawzonek and others demonstrated that the reaction involves the homolytic cleavage of the protonated N-haloamine's N-X bond to generate a nitrogen-centered radical cation. wikipedia.orgacs.org This intermediate then abstracts a hydrogen atom from the fourth or fifth carbon position of an alkyl chain in an intramolecular step, leading to the final heterocyclic product. This elucidation of a radical-based pathway was a crucial step in understanding the reactivity of N-haloamines and paved the way for their broader application in synthesis. wikipedia.org

Current Research Imperatives and Knowledge Gaps concerning this compound

Contemporary research on N-haloamines, including this compound, is driven by the demand for more efficient, selective, and sustainable synthetic methods in organic chemistry. ics-ir.orgresearchgate.net A primary imperative is the development of advanced catalytic systems that can control the reactivity of the N-Cl bond. This includes designing transition-metal-catalyzed reactions for C-H amination and aminohalogenation that proceed with high regioselectivity and stereoselectivity under mild conditions. rsc.orgnih.govfrontiersin.org

Another area of active investigation is the photochemical reactivity of N-haloamines. Studies on the decomposition of N-chlorodi-n-butylamine under UV light have provided insight into the radical pathways involved, but further exploration is needed to harness this reactivity for controlled synthetic applications. acs.orgacs.org

Despite the general understanding of N-haloamine reactivity, significant knowledge gaps remain, particularly for specific compounds like this compound. Much of the existing literature reports on the general class of N-halo reagents or focuses on other specific examples, such as N-chlorosuccinimide or N-chlorotoluenesulfonamides. ics-ir.orgresearchgate.net Consequently, there is a lack of detailed mechanistic studies and a limited number of documented catalytic applications specifically employing this compound. Expanding the synthetic utility of this specific reagent requires further research to define its substrate scope and optimize reaction conditions for various transformations.

Furthermore, there is a continuous drive toward developing greener chemical processes. For N-haloamine chemistry, this translates to an imperative to design reactions that minimize waste, avoid hazardous solvents, and operate with higher atom economy. frontiersin.org Research into solvent-free reaction conditions or the use of recyclable catalysts for transformations involving this compound represents a key direction for future work.

Table 2: Selected Research Findings Involving N-Haloamine Chemistry

Research AreaKey FindingSignificanceReference
Photochemical Decomposition UV irradiation of N-chlorodi-n-butylamine in CCl₄ yields di-n-butylamine hydrochloride via a free radical mechanism.Elucidates the radical-mediated decomposition pathway and stability of the compound under photolytic conditions. acs.org
Hofmann-Löffler-Freytag Reaction N-haloamines cyclize in the presence of acid to form pyrrolidines or piperidines.A foundational method for synthesizing nitrogen-containing heterocycles from acyclic precursors. wikipedia.org, numberanalytics.com
Catalytic Aminohalogenation N-chloroamines can be used with a catalyst to add a chlorine atom and an amino group across an alkene.Provides a direct route to vicinal haloamines, which are versatile intermediates for further synthesis. nih.gov, frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

999-33-7

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

N-butyl-N-chlorobutan-1-amine

InChI

InChI=1S/C8H18ClN/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3

InChI Key

QZYWEVKTBJKUPB-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)Cl

Canonical SMILES

CCCCN(CCCC)Cl

Other CAS No.

999-33-7

Origin of Product

United States

Synthetic Methodologies for N Butyl N Chloro 1 Butanamine

Direct N-Chlorination of Dibutylamine (B89481)

The most straightforward and commonly explored route to N-Butyl-N-chloro-1-butanamine is the direct N-chlorination of its secondary amine precursor, dibutylamine. This method involves the reaction of dibutylamine with an electrophilic chlorine source, leading to the substitution of the hydrogen atom on the nitrogen with a chlorine atom.

Reagent Selection and Reaction Conditions

The choice of chlorinating agent is a critical parameter in the synthesis of this compound. A variety of reagents have been utilized for the N-chlorination of secondary amines, each with its own set of reaction conditions and associated advantages.

Commonly employed chlorinating agents include sodium hypochlorite (B82951) (NaOCl), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA). nih.govgoogle.comacsgcipr.org The reaction is typically carried out in a suitable solvent, such as toluene (B28343) or dichloromethane, and may be performed under biphasic conditions, particularly when using aqueous reagents like sodium hypochlorite. nih.govgoogle.com

The reaction of N,N-dialkylamines with sodium hypochlorite is known to be very fast. nih.gov For instance, the synthesis of this compound has been successfully demonstrated using a biphasic system of aqueous sodium hypochlorite and a solution of dibutylamine in toluene. nih.gov Other potential chlorinating agents mentioned in the literature for the chlorination of amines include tert-butyl hypochlorite and chlorine gas. google.comnih.gov

Table 1: Reagents and Conditions for Direct N-Chlorination of Dibutylamine

Chlorinating Agent Precursor Solvent Reaction Conditions Reference
Sodium Hypochlorite (NaOCl) Dibutylamine Toluene/Water Biphasic, Continuous Flow Reactor nih.gov
N-Chlorosuccinimide (NCS) Dibutylamine Dichloromethane Not specified google.com

This table is generated based on general procedures for secondary amine chlorination and specific examples for dibutylamine.

Optimization Strategies for Yield and Selectivity

Optimizing the yield and selectivity of the N-chlorination of dibutylamine involves careful control of reaction parameters. In continuous flow synthesis, the residence time and stoichiometry of the reagents are key factors. For example, in a continuous stirred-tank reactor (CSTR), using 1.1 equivalents of NaOCl with a residence time of 50 minutes can lead to the quantitative formation of this compound. nih.gov In contrast, a tubular reactor required 2 equivalents of NaOCl and a 20-minute residence time for a lower conversion, highlighting the impact of reactor type on efficiency. nih.gov

The concentration of the reagents also plays a role. Studies on related N-chlorinations have shown that higher concentrations can lead to faster reaction times. rsc.org The choice of solvent can also influence the reaction rate, with different solvents leading to varying completion times for the N-chlorination of amides using TCCA. sciencemadness.org For biphasic systems, efficient mixing is crucial to maximize the interfacial area between the aqueous and organic phases, thereby enhancing the reaction rate. nih.gov

Alternative Synthetic Routes to N-Chloroamines Relevant to this compound

While direct chlorination is the most common method, alternative synthetic strategies are being explored, which can be conceptually applied to the synthesis of this compound.

Electrophilic Chlorination Approaches

The direct N-chlorination of dibutylamine is an example of electrophilic chlorination. The mechanism involves the attack of the nucleophilic nitrogen atom of the amine on an electrophilic chlorine species (Cl⁺). wikipedia.org Reagents like NCS and TCCA function as sources of "Cl+". wikipedia.org In the case of NCS, the N-Cl bond is highly reactive. wikipedia.org For aromatic chlorination, a catalyst like aluminum chloride can be used to generate a more potent electrophile by reacting with molecular chlorine to form a positive chlorine ion. docbrown.info While this specific catalytic system is for arenes, it illustrates the principle of enhancing the electrophilicity of the chlorine source.

The amino group in amines is an activating group, which facilitates electrophilic substitution. lkouniv.ac.in The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to attack by electrophiles. studymind.co.uk

Indirect Synthetic Pathways

Indirect methods for the formation of a secondary amine linkage, which could then be chlorinated, offer alternative strategies. One such approach involves the use of N-(benzoyloxy)amines. In this method, a primary amine is first converted to an N-(benzoyloxy)amine. This "activated" amine can then react with an organoborane, such as triethylborane, to form a secondary amine. acs.org This secondary amine could subsequently undergo N-chlorination to yield the desired N-chloroamine. This pathway represents a multi-step, indirect approach to the final product.

Another indirect route could involve the reduction of nitriles to form primary amines, which can then be alkylated to secondary amines before the final chlorination step. savemyexams.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. sigmaaldrich.com Key principles include waste prevention, atom economy, and the use of safer chemicals and reaction conditions. acs.org

The use of sodium hypochlorite as a chlorinating agent is advantageous from a green chemistry perspective as it is inexpensive and produces only sodium hydroxide (B78521) and water as byproducts, leading to a high atom economy. nih.gov This contrasts with reagents like NCS, which have a lower atom economy and produce a succinimide (B58015) byproduct that must be separated. nih.gov

Continuous flow chemistry offers a greener and safer approach to the synthesis of N-chloroamines. acsgcipr.org This methodology allows for precise control over reaction parameters, improved heat transfer which can eliminate the need for external cooling, and limits the volume of hazardous reagents being reacted at any given time. acsgcipr.org The ability to generate and use N-chloroamines in situ in a continuous process avoids the need to isolate these potentially unstable intermediates. nih.govbeilstein-journals.org

Furthermore, designing synthetic routes that avoid unnecessary derivatization, such as the use of protecting groups, is a core principle of green chemistry as it reduces the number of reaction steps and the amount of waste generated. acs.org The direct N-chlorination of dibutylamine aligns with this principle. The use of catalytic reagents over stoichiometric ones is also preferred. acs.org

Table 2: Mentioned Compounds

Compound Name
This compound
Dibutylamine
Sodium hypochlorite
N-chlorosuccinimide
Trichloroisocyanuric acid
Toluene
Dichloromethane
tert-Butyl hypochlorite
Chlorine
Aluminum chloride
N-(benzoyloxy)amine
Triethylborane

Reactivity and Mechanistic Investigations of N Butyl N Chloro 1 Butanamine

Electrophilic Chlorination Reactions Mediated by N-Butyl-N-chloro-1-butanamine

N-chloroamines, including this compound, are effective reagents for electrophilic chlorination. The polarity of the N-Cl bond, with a partial positive charge on the chlorine atom (Nδ--Clδ+), allows for the transfer of an electrophilic chlorine ("Cl+") to a wide range of nucleophilic substrates.

Halonium Cation Generation and Reaction Pathways

In the context of reactions with unsaturated systems like alkenes, this compound can generate a key intermediate known as a chloronium cation. The reaction is initiated by the electrophilic attack of the N-chloroamine's chlorine atom on the π-bond of the alkene. This process forms a cyclic, three-membered chloronium ion, with the concomitant release of the dibutylamide anion.

Acid catalysis can significantly enhance the electrophilicity of the chlorine atom. Protonation of the nitrogen atom of the N-chloroamine makes the dibutylamino group a better leaving group, thereby facilitating the transfer of "Cl+" to the nucleophile. researchgate.net Depending on the nucleophile's reactivity, the mechanism can be stepwise, involving a pre-equilibrium protonation step, or a concerted process where proton transfer and chlorine transfer occur simultaneously. researchgate.net

Substrate Scope and Stereochemical Considerations

The utility of N-chloroamines as chlorinating agents extends to a variety of substrates. While specific studies on this compound are limited, the reactivity of analogous N-chloro compounds provides significant insight into its expected substrate scope and stereochemical control.

Alkenes are common substrates, undergoing dichlorination as described above. The stereochemistry of the reaction is often highly controlled, with anti-addition being the predominant pathway, leading to the formation of trans-dichlorides from cyclic alkenes. nih.gov The reaction can be highly diastereoselective, particularly with chiral substrates such as allylic alcohols, where the existing stereocenter directs the approach of the chlorinating agent. nih.gov Aromatic compounds, especially electron-rich phenols and anilines, can also be chlorinated. For instance, N,N-dichloro-tert-butylamine, a close structural analog, has been used to achieve the chlorination of naphthol derivatives. nih.gov

The table below summarizes the expected reactivity of this compound based on the known substrate scope of similar N-chloro reagents.

Substrate ClassExample SubstrateExpected Product TypeStereochemical Outcome
AlkenesCyclohexene1,2-Dichlorocyclohexanetrans (Anti-addition)
Chiral Allylic AlcoholsChiral Z-allylic alcoholVicinal DichlorideHigh Diastereoselectivity
Aromatic Rings (phenols)Naphthol derivativeChlorinated NaphtholSite-selective chlorination
AminesSecondary AmineN-ChloroamineChlorine Transfer

This table is illustrative of the general reactivity of N-chloroamines.

Nucleophilic Substitution Reactions Involving the N-Cl Bond

The N-Cl bond can also be a site for nucleophilic attack, leading to dechlorination or the formation of radical species.

Mechanisms of N-Dechlorination

N-dechlorination refers to the removal of the chlorine atom from the nitrogen, reducing the N-chloroamine back to the parent amine, dibutylamine (B89481). This can be achieved through reaction with a reducing agent or via certain displacement reactions.

The mechanism of chlorine transfer between N-chloroamines and other amines has been studied and represents a form of nucleophilic substitution. nih.gov These reactions are typically second-order and can proceed through different pathways depending on the pH. One proposed mechanism involves the reaction of an un-ionized N-chloroamine with an un-ionized amine, potentially via a cyclic, six-membered transition state involving a water molecule that facilitates the chlorine transfer. nih.gov Alternatively, under acidic conditions, a stepwise mechanism can occur where the N-chloroamine is first protonated, followed by a rate-determining attack of the nucleophile (e.g., another amine) on the electrophilic chlorine atom. researchgate.net

Formation of Nitrogen-Centered Radicals

One of the most significant reaction pathways for this compound is the homolytic cleavage of the N-Cl bond to generate a nitrogen-centered radical. This process is typically initiated by heat or, more commonly, by ultraviolet (UV) light. acs.orgacs.org The photolysis of N-chlorodi-n-butylamine in an inert solvent leads to the formation of a dibutylaminyl radical (•N(C₄H₉)₂) and a chlorine radical (•Cl). acs.org

These highly reactive nitrogen-centered radicals are key intermediates in powerful synthetic transformations. rsc.orgnih.govrsc.org The most notable example is the Hofmann-Löffler-Freytag reaction. In this intramolecular process, the aminyl radical, generated in an acidic medium, abstracts a hydrogen atom from the δ-carbon of one of the butyl chains. This 1,5-hydrogen atom transfer (HAT) generates a carbon-centered radical. Subsequent steps involving chlorine radical transfer and nucleophilic cyclization lead to the formation of nitrogen-containing heterocyclic rings, such as N-butylpyrrolidine. sciencemadness.orgwhiterose.ac.uk

Precursor TypeConditionsIntermediateKey Transformation
N-Haloamine (with γ- or δ-H)H₂SO₄, heat or UV lightNitrogen-centered radicalHofmann-Löffler-Freytag Reaction
N-ChloroamineUV lightAminyl radical, Chlorine radicalDecomposition, C-H Amination
N-ChloroamideFe(II) or Ti(III) salts (Redox)Amidyl RadicalIntermolecular C-H Functionalization

This table outlines general conditions for generating nitrogen-centered radicals from N-chloro precursors.

Oxidation and Reduction Chemistry

The chemistry of this compound is intrinsically tied to oxidation-reduction processes.

In most of its reactions, this compound acts as an oxidizing agent . The chlorine atom is in a formal +1 oxidation state and is reduced to chloride (–1 oxidation state) upon reaction with a substrate. Therefore, all the electrophilic chlorination reactions discussed in section 3.1 are, from the perspective of the substrate, oxidation reactions. For example, N-chloro compounds can oxidize alcohols to the corresponding ketones or aldehydes. nih.gov

Redox Potentials and Reaction Profiles

Cyclic voltammetry studies on various organic and inorganic N-chloroamines have shown that these compounds undergo irreversible reduction over a broad range of potentials. acs.org For instance, N-chlorodialkylamines such as N-chloropiperidine, N-chloropyrrolidine, and N-chlorodiethylamine exhibit irreversible reduction waves at approximately +0.2 V versus a saturated calomel (B162337) electrode (SCE) at pH 2. acs.org The potential can be influenced by the substitution on the nitrogen atom; however, a clear trend between acyclic and cyclic, or long-chain versus short-chain chloramines has not been definitively established. acs.org The oxidation potential of secondary anilines has been observed to decrease with increasing electron density on the nitrogen atom, a factor that can be influenced by the formation of hydrogen bonds. nih.gov

Based on data for analogous compounds, a plausible reaction profile for the electrochemical reduction of this compound can be proposed. The reduction likely proceeds via a two-electron transfer, leading to the cleavage of the N-Cl bond and the formation of a chloride ion and the corresponding dibutylamine.

Table 1: Estimated Redox Potentials and Reaction Profile for this compound

ParameterEstimated Value/Profile
Reduction Potential (vs. SCE, pH 2) ~ +0.15 to +0.25 V
Reaction Type Irreversible Reduction
Proposed Mechanism Two-electron transfer leading to N-Cl bond cleavage
Primary Reduction Products Dibutylamine, Chloride ion

Note: The data in this table is estimated based on published values for other N-chlorodialkylamines and is intended for illustrative purposes.

Role in Oxidative Transformations

N-chloroamines, including by extension this compound, are effective oxidizing agents in a variety of organic transformations. orientjchem.org Their reactivity stems from the electrophilic nature of the chlorine atom, which can be transferred to a wide range of nucleophilic substrates. journalirjpac.com

One significant application of N-chloroamines is in Swern-type oxidations of alcohols to aldehydes and ketones. journalirjpac.com In these reactions, the N-chloroamine, in conjunction with a dialkylsulfide, facilitates the oxidation at room temperature, often without the need for an additional base. journalirjpac.com N-chloroamines can also be used for the chlorination of electron-rich aromatic compounds. orgsyn.orgmdpi.com For instance, N-chlorodialkylamines in strongly acidic solutions are efficient and highly selective monochlorinating agents for aromatic compounds bearing π-donor substituents. orgsyn.org

The reaction of organoboranes with N-chlorodialkylamines provides a synthetic route to primary alkyl chlorides from olefins via hydroboration. acs.org Furthermore, N-chloroamines have been utilized in atom-transfer radical addition (ATRA) reactions with olefins to produce β-chloroamine products. rsc.org The versatility of N-chloroamines is also demonstrated by their use as cyclizing agents in the synthesis of various heterocyclic compounds. wikipedia.org

Table 2: Examples of Oxidative Transformations Potentially Mediated by this compound

Substrate TypeProduct TypeReaction Conditions
Primary Alcohols AldehydesWith dialkylsulfide, room temperature
Secondary Alcohols KetonesWith dialkylsulfide, room temperature
Electron-rich Aromatics ChloroaromaticsStrongly acidic solution
Olefins (via organoboranes) Alkyl chloridesHydroboration followed by reaction with N-chloroamine
Olefins β-chloroaminesPhotochemical atom-transfer radical addition

Note: This table illustrates potential applications based on the known reactivity of other N-chloroamines.

Hydrolytic Stability and Decomposition Pathways

The stability of this compound in aqueous media is a critical aspect of its chemical profile, influencing its storage, handling, and environmental fate. The hydrolysis of the N-Cl bond is a key decomposition pathway.

Kinetics and pH Dependence of Hydrolysis

The hydrolysis of N-chloroamines involves the cleavage of the N-Cl bond to release hypochlorous acid (HOCl). wikipedia.org The rate of this hydrolysis is highly dependent on the pH of the solution and the structure of the N-chloroamine. materialsciencejournal.orgiaea.org For many N-chloroamines, the rate of hydrolysis is influenced by the hydrogen ion concentration, with the kinetics changing from zero-order to first-order with respect to H+. materialsciencejournal.orgiaea.org

Studies on various N-chloramine disinfectants have shown that their stability in water varies significantly. materialsciencejournal.orgiaea.org The hydrolytic stability is related to the strength of the N-Cl bond. materialsciencejournal.org In general, N-chloroamines are less stable in acidic conditions where protonation of the nitrogen atom can facilitate the departure of the chloronium ion or its equivalent. The hydrolysis of dichloramine (NHCl₂) has been shown to increase by over an order of magnitude as the pH increases from 7 to 12. acs.org The hydrolysis of N-chloro-secondary amides is also dependent on the hydroxide (B78521) ion concentration. cdnsciencepub.com

For this compound, it can be anticipated that the hydrolysis will be slowest in neutral to slightly alkaline conditions and will be accelerated at both low and high pH. The presence of the two butyl groups may provide some steric hindrance to the approach of water or hydroxide ions, potentially leading to a slower hydrolysis rate compared to less hindered N-chloroamines.

Table 3: Estimated Hydrolysis Kinetics of this compound at 25 °C

pHProposed Rate LawEstimated Half-life (t₁/₂)
4 k[H⁺][R₂NCl]Minutes to Hours
7 k'[R₂NCl]Hours to Days
10 k''[OH⁻][R₂NCl]Minutes to Hours

Note: The kinetic parameters in this table are estimations based on the behavior of other N-chloroamines and are intended to illustrate the expected pH dependence.

Identification of Degradation Intermediates

The decomposition of this compound in aqueous solution is expected to proceed through several intermediates. The primary hydrolysis product is dibutylamine and hypochlorous acid. wikipedia.org

R₂NCl + H₂O ⇌ R₂NH + HOCl (where R = n-butyl)

The hypochlorous acid is in equilibrium with the hypochlorite (B82951) ion (OCl⁻), the position of which is pH-dependent. These reactive chlorine species can then participate in further reactions.

In neutral or mildly alkaline solutions, N-chloroamines can undergo self-decomposition. wikipedia.org For monochloramine (NH₂Cl), this leads to the formation of dinitrogen and ammonium (B1175870) chloride. wikipedia.org While the specific pathways for this compound are not documented, analogous reactions could lead to more complex products.

Under certain conditions, particularly in the presence of other nitrogenous compounds, trans-chlorination reactions can occur, where the chlorine atom is transferred from one nitrogen atom to another. nih.gov Recent research on the decomposition of inorganic chloramines has also identified the formation of previously uncharacterized by-products such as chloronitramide anion (Cl-N-NO₂⁻). researchgate.netnih.govuark.edu Whether similar by-products can form from the decomposition of organic N-chloroamines like this compound is a subject for further investigation.

The ultimate degradation products will depend on the specific conditions (pH, temperature, presence of other reactants), but are likely to include dibutylamine, chloride ions, and potentially small amounts of nitrogen-containing organic by-products.

Table 4: Potential Degradation Intermediates and Products of this compound

Intermediate/ProductChemical FormulaFormation Pathway
Dibutylamine (CH₃CH₂CH₂CH₂)₂NHPrimary hydrolysis product
Hypochlorous acid HOClPrimary hydrolysis product
Hypochlorite ion OCl⁻Equilibrium with HOCl
Chloride ion Cl⁻Reduction of N-Cl bond
Nitrogen gas N₂Potential self-decomposition product
Dibutylammonium ion (CH₃CH₂CH₂CH₂)₂NH₂⁺Protonation of dibutylamine in acidic media

Note: This table lists plausible intermediates and products based on the general chemistry of N-chloroamines.

Computational and Theoretical Studies on N Butyl N Chloro 1 Butanamine

Electronic Structure and Bonding Analysis

No specific peer-reviewed publications or database entries presenting Density Functional Theory (DFT) calculations for N-Butyl-N-chloro-1-butanamine were found. Such studies would typically provide insights into the molecule's optimized geometry, bond lengths, bond angles, and electronic energy. While DFT is a common method for studying related amine and chloroalkane compounds, vulcanchem.comresearchgate.net dedicated research on this compound is not present in the accessed literature.

Detailed molecular orbital analyses, including the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound are not available in published research. This type of analysis is crucial for understanding the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor.

Prediction of Spectroscopic Parameters

Computational predictions of ¹H and ¹³C NMR chemical shifts for this compound have not been published. While experimental NMR data for related structures like 1-chlorobutane (B31608) exist, docbrown.infodocbrown.info and methods for predicting chemical shifts are well-established, liverpool.ac.ukucl.ac.uk specific computational predictions for the title compound are absent from the scientific literature.

Simulated Infrared (IR) and Raman spectra for this compound, typically generated using computational methods like DFT, were not found. These simulations provide theoretical vibrational frequencies and intensities that aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed peaks. quimicaorganica.orgnih.gov Although experimental IR spectra are available for parent compounds like 1-butanamine and dibutylamine (B89481), nist.govnist.govnist.gov no corresponding computational simulations for this compound could be located.

Reaction Mechanism Elucidation through Computational Modeling

There is no evidence of published research employing computational modeling to elucidate the reaction mechanisms of this compound. Such studies would involve mapping potential energy surfaces for its reactions, identifying transition states, and calculating activation energies to understand its chemical behavior and reactivity pathways. rsc.orgscirp.org

Transition State Characterization and Activation Energies

The reactivity of N-chloroamines is intrinsically linked to the nature of the nitrogen-chlorine (N-Cl) bond. Computational methods, particularly Density Functional Theory (DFT), are pivotal in characterizing the transition states and calculating the activation energies (Ea) for their reactions. nih.gov

This compound is expected to undergo reactions typical of N-chloro-dialkylamines, primarily involving the cleavage of the N-Cl bond. Two principal pathways are considered:

Homolytic Cleavage: The N-Cl bond breaks to form a dibutylaminyl radical and a chlorine radical. This pathway is often initiated thermally or photochemically. Computational studies on similar N-chloro compounds suggest that the activation energies for these processes can be relatively low, rendering the molecules thermally labile. researchgate.netnih.gov The transition state for this process would be characterized by an elongated N-Cl bond distance, approaching dissociation.

Heterolytic Cleavage/Ionic Pathways: In polar environments or in the presence of electrophiles or nucleophiles, the reaction may proceed through an ionic mechanism. For instance, in electrophilic amination reactions, the N-chloroamine acts as a source of "Cl+" or an aminating agent. Quantum chemical computations on related systems, such as the chlorination of amino groups in peptides, have been used to calculate the activation barriers, confirming that the amino groups are the primary reaction sites. nih.gov

Deep learning models and other computational tools have been developed to predict activation energies based on reactant and product structures, providing a means to estimate the kinetics of such reactions even without experimental data. chemrxiv.org Theoretical calculations for related N-chloroamine reactions show that activation energies are highly dependent on the molecular structure and the specific reaction pathway. researchgate.net For instance, rearrangement reactions may have low activation energies, allowing them to dominate over direct cleavage at longer decomposition times. researchgate.net

Table 1: Representative Theoretically Calculated Activation Energies for N-Cl Bond Cleavage in Analogous Systems

Reaction Type Model Compound Computational Method Calculated Activation Energy (kcal/mol) Reference Context
Homolytic N-Cl Cleavage Generic N-chloro-dialkylamine DFT (e.g., B3LYP) 30 - 45 Inferred from general N-chloroamine lability and radical initiation studies. researchgate.net
Anionic Decomposition N-chloro-α-amino acids Experimental (Kinetics) ~25 - 30 Based on decomposition rates of related N-chloro compounds in aqueous solution. researchgate.net

Note: This table is illustrative and presents typical energy ranges based on related compounds, not specific experimental values for this compound.

Solvent Effects on Reaction Pathways

The solvent environment is a critical factor that can dictate the preferred reaction mechanism for this compound, influencing reaction rates and product distributions. The choice of solvent can selectively stabilize or destabilize reactants, intermediates, and transition states. weebly.com

Polar Solvents (e.g., Acetonitrile, Water): In polar solvents, ionic pathways are generally favored. The solvent's ability to solvate charged species can lower the activation energy for heterolytic N-Cl bond cleavage. For reactions resembling nucleophilic substitution, where this compound might react with a nucleophile, polar solvents would stabilize the formation of charged intermediates, such as a potential zwitterionic adduct. unilag.edu.ng Studies on the reactions of n-butylamine with aromatic substrates in reverse micelles (a unique polar microenvironment) show significantly accelerated reaction rates compared to bulk non-polar solvents, highlighting the powerful influence of the local environment on reactivity. researchgate.net

Protic vs. Aprotic Solvents: Polar protic solvents (like water or ethanol) can participate in hydrogen bonding, which can further stabilize charged species but may also solvate the amine reactant, potentially hindering its reactivity. Polar aprotic solvents (like DMF or DMSO) stabilize charged species without the complicating effects of hydrogen bonding to the reactant, often accelerating nucleophilic reactions.

Table 2: Predicted Influence of Solvent Type on this compound Reaction Pathways

Solvent Type Predicted Effect on Reaction Rate Favored Reaction Pathway Rationale Reference Context
Non-Polar (e.g., Toluene) Slower Radical (Homolysis) Poor stabilization of ionic intermediates and transition states. unilag.edu.ng
Polar Aprotic (e.g., Acetonitrile) Faster Ionic / Nucleophilic Substitution Strong stabilization of charged transition states. unilag.edu.ng

Conformation Analysis and Conformational Isomerism

The key sources of conformational isomerism are:

Rotation around C-C bonds: Each of the two n-butyl groups contains three C-C single bonds. Rotation around these bonds leads to different conformers, primarily the lower-energy anti (staggered) and higher-energy gauche (staggered) and eclipsed arrangements. The most stable conformation for an unbranched alkyl chain is the all-anti, fully extended zigzag form.

Rotation around C-N bonds: Rotation is also possible around the two carbon-nitrogen bonds.

Nitrogen Inversion: The nitrogen atom in this compound is bonded to three other atoms (two carbons, one chlorine) and has one lone pair, resulting in a trigonal pyramidal geometry. This pyramid can rapidly invert at room temperature, similar to other amines.

The molecule's most stable conformer would be one that minimizes steric hindrance. This is likely achieved when the two n-butyl groups are in extended, all-anti conformations and are oriented away from each other. The bulky chlorine atom also contributes to steric interactions, influencing the preferred rotational arrangement around the C-N bonds. Computational chemistry allows for the mapping of the potential energy surface of the molecule to identify low-energy conformers and the energy barriers that separate them. While specific studies are not available, analysis of related structures, such as N-Butyl-4-chlorobenzamide, shows that butylamine (B146782) groups tend to adopt near-planar zigzag conformations in the solid state. researchgate.net

Table 3: Analysis of Rotational Bonds and Conformational Complexity

Bond Type Number of Rotatable Bonds Type of Isomerism Description
C-C (within butyl chains) 6 Anti / Gauche Rotation leads to various staggered conformations of the alkyl chains.
C-N 2 Rotational Isomers Defines the relative orientation of the butyl groups to the N-Cl moiety.

Applications of N Butyl N Chloro 1 Butanamine in Advanced Organic Synthesis

Catalytic Applications and Mechanistic Insights

Role in Radical Initiated Reactions

The N-Cl bond in N-Butyl-N-chloro-1-butanamine is relatively weak and can undergo homolytic cleavage when subjected to heat or ultraviolet (UV) light, generating a di-n-butylaminyl radical and a chlorine radical. This property makes it a useful initiator for radical chain reactions.

The decomposition of this compound has been studied under various conditions, revealing different reaction pathways. In neutral, non-acidic media such as carbon tetrachloride, the photolytic decomposition leads to the formation of the di-n-butylaminyl radical, which primarily undergoes a bimolecular disproportionation reaction. This process yields di-n-butylamine and N-butylidene-1-butanamine, the Schiff's base of butyraldehyde.

A significant application of this compound in radical-initiated reactions is the Hofmann-Löffler reaction (also known as the Hofmann-Löffler-Freytag reaction). In this intramolecular reaction, the N-chloroamine is treated with a strong acid, typically sulfuric acid, and then subjected to UV irradiation or heat. The protonated aminyl radical cation generated under these conditions abstracts a hydrogen atom from the δ-carbon of one of the butyl chains in an intramolecular 1,5-hydrogen transfer. This results in the formation of a carbon-centered radical, which then abstracts a chlorine atom from another N-chloroamine molecule to propagate the radical chain. The resulting δ-chloroamine is then cyclized upon treatment with a base to yield N-butylpyrrolidine.

Research has shown that a non-radical disproportionation of this compound can occur, yielding N,N-dichloro-n-butylamine. This dichloramine is believed to be a key photo-initiator in the Hofmann-Löffler rearrangement in the absence of external initiators. The conditions for these radical-initiated reactions, particularly the Hofmann-Löffler reaction, have been optimized to improve the yield of the desired cyclized products.

Reaction TypeInitiation MethodKey IntermediateMajor Product(s)Reference
Photolytic Decomposition (Neutral)UV LightDi-n-butylaminyl radicalDi-n-butylamine, N-butylidene-1-butanamine
Hofmann-Löffler ReactionUV Light/Heat in AcidProtonated Di-n-butylaminyl radicalN-Butylpyrrolidine

Development of N-Chloroamine-Based Catalysts

While the precursor, di-n-butylamine, is utilized in the synthesis of various catalysts, for instance as a ligand in organometallic complexes or as an organocatalyst itself, specific research detailing the direct application or development of this compound as a catalyst or in the synthesis of catalytic systems is limited in publicly available scientific literature. The reactivity of the N-Cl bond often positions this compound as a reagent for stoichiometric reactions rather than a catalytic species.

Emerging Applications in Material Science

The broader class of N-halamine compounds, which includes this compound, has been extensively studied for applications in material science, particularly for creating antimicrobial surfaces and polymers. These materials derive their biocidal activity from the oxidative halogen (chlorine or bromine) which can be transferred to pathogens upon contact. However, specific examples and detailed research on the use of this compound for the synthesis or functionalization of polymers and other materials are not well-documented in the available literature. Research in this area tends to focus on polymeric N-halamines or those derived from different amine precursors, often with specific structural features to enhance stability and antimicrobial efficacy. The precursor, di-n-butylamine, has been noted in the synthesis of certain polymers, such as poly(n-butylamino)(di-n-hexylamino)phosphazene, but this does not directly involve the N-chloro derivative.

Advanced Analytical Characterization Methods for N Butyl N Chloro 1 Butanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule and the chemical environment of the nitrogen atom.

Advanced 1H, 13C, and 15N NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of N-Butyl-N-chloro-1-butanamine is expected to show four distinct signals corresponding to the four chemically non-equivalent methylene and methyl groups of the butyl chains. The presence of the electronegative chlorine atom attached to the nitrogen is anticipated to cause a downfield shift of the protons on the α-carbon (adjacent to the nitrogen) compared to the parent dibutylamine (B89481). The predicted chemical shifts are detailed in the table below.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will similarly display four signals for the four distinct carbon environments in the butyl chains. The carbon atom bonded directly to the nitrogen (Cα) is expected to be the most deshielded due to the electron-withdrawing effects of both the nitrogen and chlorine atoms.

¹⁵N NMR Spectroscopy: The nitrogen-15 NMR spectrum would provide direct information about the electronic environment of the nitrogen atom. For this compound, a single resonance is expected. The chemical shift would be significantly influenced by the presence of the chlorine atom, generally causing a substantial downfield shift compared to the corresponding secondary amine, dibutylamine.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
α-CH₂ 3.1 - 3.3 55 - 60
β-CH₂ 1.6 - 1.8 28 - 32
γ-CH₂ 1.3 - 1.5 20 - 22
δ-CH₃ 0.9 - 1.0 13 - 15

2D NMR (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are essential for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the butyl chains. Cross-peaks would be observed between the protons of the α- and β-methylenes, the β- and γ-methylenes, and the γ-methylene and the δ-methyl group, confirming the integrity of the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.2 ppm would show a correlation to the carbon signal at ~57 ppm, confirming their direct bond.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition. For this compound (C₈H₁₈ClN), the expected exact mass of the molecular ion [M]⁺ would be calculated. Due to the presence of chlorine, a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio would be observed, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. A common observation in the mass spectra of N-chloroamines is the detection of the [M-Cl]⁺ ion, which would appear at a high m/z value.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z ([³⁵Cl]) Calculated m/z ([³⁷Cl])
[M]⁺ C₈H₁₈ClN⁺ 163.1128 165.1098
[M-Cl]⁺ C₈H₁₈N⁺ 128.1439 -

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion or a primary fragment) and its subsequent fragmentation to generate a secondary mass spectrum. This technique is invaluable for studying the fragmentation mechanisms of this compound. The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion. The major predicted fragmentation pathways are outlined below.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
120 [CH₃CH₂CH₂CH=N(Cl)CH₂]⁺ α-cleavage (loss of C₃H₇ radical)
86 [CH₃CH₂CH₂CH=NH]⁺ α-cleavage with loss of C₃H₇ radical and subsequent loss of Cl radical
57 [C₄H₉]⁺ Cleavage of the C-N bond

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absence of N-H stretching vibrations (typically found around 3300-3500 cm⁻¹), which confirms the tertiary nature of the amine. The most prominent bands would be due to the stretching and bending vibrations of the C-H bonds in the butyl chains. The C-N stretching vibration is also expected, although it can sometimes be weak and coupled with other vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H stretching and bending modes would also be visible. The C-N stretching vibration might be more readily observed in the Raman spectrum compared to the IR spectrum. The N-Cl stretch is expected to be a weak to medium intensity band in the lower frequency region of the spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H stretching 2850 - 2960 2850 - 2960
CH₂ bending 1450 - 1470 1450 - 1470
C-N stretching 1000 - 1250 1000 - 1250
N-Cl stretching 600 - 750 600 - 750

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives or complexes)

X-ray crystallography is a definitive analytical technique for determining the atomic and molecular structure of a crystal. nih.govwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can produce a three-dimensional model of the electron density within the crystal, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org While this compound is a liquid under standard conditions, X-ray crystallography can be applied to its solid-state derivatives or complexes.

The primary and most challenging step for this method is obtaining a suitable crystal of the material. nih.govwikipedia.org The crystal must be of adequate size, pure, and have a regular internal structure. wikipedia.org For a derivative of this compound, this would involve a chemical reaction to create a new, solid compound, followed by a crystallization process. Strategies for crystallization aim to slowly bring a concentrated, homogeneous solution to a state of minimum solubility, encouraging the formation of a well-ordered crystalline precipitate. nih.gov

Once a suitable crystal is obtained, the process involves three main steps:

The crystal is mounted and placed in an intense, monochromatic X-ray beam, which produces a regular pattern of diffracted reflections. wikipedia.org

The intensities of these reflections are recorded using a detector, such as a charge-coupled device (CCD) image sensor. wikipedia.org

This diffraction data is then used to solve and refine a structural model of the molecule, providing a highly accurate three-dimensional structure. nih.gov

Although no specific crystallographic data for derivatives of this compound are readily available in the searched literature, the structural information obtained from such an analysis would be invaluable. For example, crystallizing a complex of this compound with a metal could elucidate the coordination chemistry and intermolecular interactions, which is crucial for applications in catalysis or materials science.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental for separating and analyzing the components of a mixture. For this compound, these techniques are essential for determining the purity of a sample and for monitoring the progress of chemical reactions where it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method ideal for separating and identifying volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection specificity of mass spectrometry. This technique has been successfully applied to the analysis of other volatile N-chloroamines, such as trichloramine and dichloramine, in water samples. osaka.lg.jpresearchgate.netsemanticscholar.org

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation occurs based on the compound's affinity for the stationary phase coating the column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification. For quantification of trichloramine, a specific mass-to-charge ratio (m/z) of 51 was selected to avoid interference from other compounds. researchgate.net

Table 1: Typical GC-MS Parameters for N-Chloroamine Analysis

Parameter Description
Column A 30-meter long analysis column is often used to improve separation and peak shape. osaka.lg.jp
Injector Headspace injection is a common technique for volatile chloramines in aqueous samples. osaka.lg.jpresearchgate.net
Carrier Gas Helium or Nitrogen
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV is standard.

| Mass Analyzer | Quadrupole or Ion Trap |

The analysis of this compound by GC-MS would provide information on its retention time for chromatographic identification and its mass spectrum for structural confirmation, which would include the molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are non-volatile or thermally unstable. The analysis of N-chloroamines by HPLC can be challenging due to their instability, but methods have been developed to improve their recovery and detection. oup.com

For the analysis of N-chloroamines, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Studies have shown that using a reversed-phase C18 column with an acetonitrile mobile phase and a pH 7.02 aqueous phosphate buffer can yield high recoveries for various N-chloroamines. oup.com

Detection can be achieved using several methods. While UV detection is common, many N-chloroamines lack a strong chromophore. An alternative is post-column derivatization, where the eluting compounds react with a reagent to produce a detectable product. For instance, a selective detector for N-chloroamines has been developed based on post-column reaction with iodide, followed by electrochemical detection of the resulting iodine. oup.com

Table 2: Common HPLC Parameters for N-Chloroamine Analysis

Parameter Description
Column Reversed-phase C18 or C4 columns. oup.com
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer). oup.com
Detector UV-Vis, or more specialized detectors like post-column reaction with electrochemical detection. oup.com

| Mode | Isocratic or gradient elution. |

HPLC is an invaluable tool for assessing the purity of this compound and for tracking its concentration during chemical reactions to understand reaction kinetics and pathways.

Environmental Transformation and Fate of N Butyl N Chloro 1 Butanamine

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, including photolysis and hydrolysis, are anticipated to be significant pathways for the transformation of N-Butyl-N-chloro-1-butanamine in the environment. These processes involve the breakdown of the molecule without the involvement of biological organisms.

N-chloroamines are known to undergo photolysis upon exposure to ultraviolet (UV) radiation. The primary mechanism of photolytic degradation is the cleavage of the nitrogen-chlorine (N-Cl) bond, which is the most labile bond in the molecule. This homolytic cleavage results in the formation of an aminyl radical and a chlorine radical.

R₂N-Cl + hν → R₂N• + Cl•

For this compound, this would lead to the formation of the dibutylaminyl radical ((CH₃CH₂CH₂CH₂)₂N•) and a chlorine radical (Cl•). These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from other organic molecules, recombination, and reaction with oxygen to form other products. The presence of natural organic matter in the environment can influence the photolysis rates and pathways by acting as photosensitizers or radical scavengers nih.gov.

While specific kinetic data for the photolysis of this compound are not available, studies on other N-chloro compounds can provide an indication of its potential photolytic fate. For instance, photoredox catalysis has been shown to activate N-chloramines for various chemical reactions through the photooxidation of the nitrogen atom doi.org.

Table 1: Postulated Photolysis Products of this compound

Precursor CompoundInitial ProductsPotential Secondary Products
This compoundDibutylaminyl radical, Chlorine radicalDibutylamine (B89481), Butyraldehyde, Other oxidation products

Note: This table is based on general principles of N-chloroamine photochemistry and is not derived from direct experimental data for this compound.

Hydrolysis is another critical abiotic degradation pathway for N-chloroamines in aqueous environments. The N-Cl bond is susceptible to nucleophilic attack by water, leading to the formation of the corresponding secondary amine and hypochlorous acid (HOCl).

R₂N-Cl + H₂O ⇌ R₂NH + HOCl

In the case of this compound, hydrolysis would yield dibutylamine and hypochlorous acid. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of N-chloro compounds is subject to both acid and base catalysis rsc.orgrsc.org. The formation of hypochlorous acid can further lead to subsequent chlorination reactions with other organic matter present in the water digitellinc.com.

Table 2: Anticipated Hydrolysis Products of this compound

Precursor CompoundPrimary Hydrolysis Products
This compoundDibutylamine, Hypochlorous acid

Note: This table is based on the general hydrolysis mechanism of N-chloroamines.

Biotic Transformation and Biodegradation Studies

The microbial degradation of this compound is expected to play a crucial role in its ultimate fate in the environment. Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown and mineralization.

While no studies have directly investigated the microbial degradation of this compound, the biodegradation of its parent amine, dibutylamine, has been reported. Dibutylamine has been shown to undergo complete degradation within 14 days in the presence of activated sludge and freshwater sediment inoculums nih.gov. This suggests that the dibutylamine formed from the abiotic degradation of this compound could be readily biodegraded.

The initial step in the microbial degradation of this compound would likely involve the enzymatic cleavage of the N-Cl bond, potentially through a reductive dehalogenation mechanism, to form dibutylamine. Subsequently, the microbial degradation of dibutylamine can proceed through pathways such as N-dealkylation, where the butyl groups are sequentially removed nih.gov. This process would involve the oxidation of the alkyl chains, leading to the formation of smaller organic molecules that can enter central metabolic pathways. The degradation of other secondary amines, such as diphenylamine, has been shown to proceed via dioxygenation, leading to the cleavage of the aromatic rings nih.gov. A similar enzymatic attack on the butyl chains of dibutylamine is plausible.

Specific metabolites from the biodegradation of this compound have not been identified. However, based on the known metabolism of dibutylamine and other secondary amines, several potential metabolites can be postulated.

The initial breakdown product is expected to be dibutylamine . Further degradation of dibutylamine would likely proceed through the formation of n-butylamine and butyraldehyde via N-dealkylation and subsequent oxidation. Butyraldehyde can then be oxidized to butyric acid , which can be further metabolized through the beta-oxidation pathway. Ultimately, complete mineralization would lead to the formation of carbon dioxide, water, and inorganic nitrogen.

Table 3: Postulated Biodegradation Pathway and Metabolites of this compound

Parent CompoundInitial Transformation ProductKey Intermediate MetabolitesFinal Mineralization Products
This compoundDibutylaminen-Butylamine, Butyraldehyde, Butyric acidCarbon Dioxide, Water, Ammonium (B1175870)/Nitrate

Note: This table is based on inferring the biodegradation from the known pathways of the parent amine, dibutylamine.

Environmental Distribution and Persistence

The environmental distribution and persistence of this compound will be influenced by its physicochemical properties and its susceptibility to the degradation processes described above. Chlorinated organic compounds, in general, are known for their potential persistence in the environment researchgate.netnaturvardsverket.senih.gov. The presence of the chlorine atom can increase the stability of the molecule and its resistance to degradation researchgate.net.

The distribution of the compound between water, soil, and air will be governed by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. The sorption of organic compounds to soil is influenced by factors such as soil organic matter content, clay content, and pH nih.govresearchgate.netmdpi.commdpi.comnih.gov. Given its amine functional group, the sorption of this compound and its degradation product, dibutylamine, is expected to be pH-dependent.

Adsorption to Soil and Sediments

No specific studies detailing the adsorption of this compound to soil and sediments were found. The tendency of a chemical to adsorb to soil is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Chemicals with high Koc values are more likely to adsorb to soil and organic matter, reducing their mobility. chemsafetypro.comucanr.edu The hydrophobicity of a molecule, often indicated by the octanol-water partition coefficient (Log Kow), is a key factor in determining its Koc. For this compound, a LogP value of 3.04240 has been reported, suggesting a moderate potential for adsorption to organic matter in soil and sediments. guidechem.com However, without experimental data, the actual adsorption behavior remains uncharacterized.

Table 1: Soil Adsorption Data for this compound

ParameterValueSource
Soil Adsorption Coefficient (Kd)No data available
Organic Carbon-Normalized Adsorption Coefficient (Koc)No data available
Freundlich Adsorption Coefficient (Kf)No data available

Future Research Directions and Outlook for N Butyl N Chloro 1 Butanamine

Development of Novel Synthetic Methodologies

The synthesis of N-chloroamines has traditionally relied on methods that are often inefficient or hazardous, which has limited their application. acsgcipr.org Future research will prioritize the development of safer, more sustainable, and efficient synthetic routes.

A significant area of development is the adoption of continuous flow technology. acsgcipr.org Researchers have demonstrated a continuous, biphasic process for the formation of N-chloro-N,N-dialkylamines by reacting amines with aqueous sodium hypochlorite (B82951) (NaOCl) using in-line static mixers. acsgcipr.org This methodology offers several advantages over traditional batch processes, including precise control over reaction parameters, improved heat transfer, and the ability to handle potentially unstable intermediates safely by generating and using them in situ. acsgcipr.org

Future work in this area will likely focus on:

Expanding Substrate Scope: Systematically applying flow chemistry to a wider range of amine precursors to synthesize a diverse library of N-chloroamines with varied steric and electronic properties.

Alternative Chlorinating Agents: Investigating more environmentally benign chlorinating agents to replace traditional reagents like N-chlorosuccinimide (NCS) or tert-butyl hypochlorite (tBuOCl), which suffer from poor atom economy or are hazardous. acsgcipr.org

Process Intensification: Optimizing flow reactor design and conditions to maximize throughput and yield, making these synthetic routes more attractive for industrial-scale production.

Synthetic Method Chlorinating Agent Key Advantages Areas for Future Research
Traditional Batch N-chlorosuccinimide (NCS), tBuOClWell-established proceduresPoor atom economy, hazardous reagents, thermal control issues acsgcipr.org
Continuous Flow Sodium Hypochlorite (NaOCl)Enhanced safety, precise control, improved heat transfer, high productivity acsgcipr.orgExpansion to diverse substrates, integration with subsequent reaction steps acsgcipr.org

Exploration of New Reactivity Modes and Synthetic Applications

With safer synthetic methods becoming available, the exploration of novel reactivity and applications for N-Butyl-N-chloro-1-butanamine is a key frontier. N-chloroamines are valuable reagents for forming important nitrogen-containing functionalities like amines, amides, and imines. acsgcipr.org

A promising area of recent interest is their use in photochemical reactions. Researchers have developed a fully continuous, metal-free method for N-chloroamine formation and subsequent photochemical atom-transfer radical addition (ATRA) to olefins. rsc.org This process, which can be activated by direct irradiation or through triplet sensitizers, forms valuable β-chloroamine products with complete atom incorporation, representing a highly efficient and sustainable synthetic route. rsc.org

Future research is expected to delve into:

Photochemical Reactions: Expanding the scope of photochemical ATRA reactions to include a broader range of olefins and exploring other light-mediated transformations involving N-chloroamines. rsc.org

Catalytic Systems: Developing new catalytic systems, potentially involving transition metals or organocatalysts, to unlock unprecedented reactivity modes and enhance selectivity in reactions involving the N-Cl bond.

Complex Molecule Synthesis: Applying the unique reactivity of this compound as a key intermediate in the synthesis of complex targets, such as pharmaceuticals and agrochemicals, where it already serves as a building block. lookchem.com

Advanced Mechanistic Studies using In Situ Techniques

A deeper, fundamental understanding of how N-chloroamines react is crucial for designing new transformations and optimizing existing ones. The transient nature of many intermediates in N-chloroamine reactions necessitates the use of advanced in situ analytical techniques.

While detailed mechanistic studies on this compound itself are sparse, research on related chloramine (B81541) systems highlights the complexity of their reaction pathways, which can involve radical species. acs.orgnih.gov For instance, the decomposition of dichloramine in aqueous systems involves multiple steps and reactive nitrogen species. acs.org

Future mechanistic investigations will likely employ a suite of powerful in situ spectroscopic methods:

Stopped-Flow Spectroscopy: To study the kinetics of fast reactions, such as the initial formation of the N-chloroamine or its rapid reaction with other substrates. nih.gov

In Situ NMR and IR Spectroscopy: To directly observe the formation and consumption of reactants, intermediates, and products in real-time within the reaction vessel, providing structural information on transient species.

Mass Spectrometry: To detect and identify low-concentration intermediates and products, helping to piece together complex reaction networks.

These studies will be critical for elucidating the mechanisms of newly discovered reactions, such as the photochemical ATRA, and for understanding the factors that control selectivity and efficiency.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. For N-chloroamine chemistry, this integration offers a powerful tool for accelerating discovery and deepening understanding.

Computational studies have already been used to support the development of photochemical reactions of N-chloroamines. rsc.org Quantum chemical computations are also valuable for determining fundamental properties of N-chloroamines, such as bond dissociation energies (BDEs), pKa values, and partial atomic charges. researchgate.net This information is vital for rationalizing and predicting their reactivity. researchgate.net Kinetic modeling has also been employed to validate proposed mechanisms for chloramine reactions in aqueous environments. acs.orgrsc.org

The future outlook for this integrated approach includes:

Predictive Modeling: Using density functional theory (DFT) and other computational methods to predict the feasibility and outcome of new, untested reactions involving this compound, thereby guiding experimental design.

Mechanism Elucidation: Computing reaction energy profiles to map out entire catalytic cycles or reaction pathways, identifying transition states and key intermediates that may be difficult to observe experimentally.

Screening and Design: Computationally screening libraries of potential substrates, catalysts, or sensitizers to identify the most promising candidates for achieving desired reactivity and selectivity, thus streamlining the experimental workflow.

Approach Application in N-Chloroamine Research Future Goals
Computational Chemistry Supporting optimization of photochemical reactions rsc.org, Calculating fundamental properties (pKa, BDE) researchgate.netPredicting reaction outcomes, designing novel catalysts and reagents
Kinetic Modeling Validating proposed reaction mechanisms in aqueous systems acs.orgrsc.orgDeveloping comprehensive models for complex synthetic transformations
Experimental Chemistry Synthesis, reaction discovery, and mechanistic probing acsgcipr.orgrsc.orgValidating computational predictions, providing data for model refinement

Environmental Impact Mitigation Strategies Related to N-Chloroamine Chemistry

The use of N-chloroamines, particularly in the context of water disinfection, necessitates a thorough understanding and mitigation of their environmental impact. Organic N-chloroamines can be formed as disinfection by-products and may also decompose in the environment. nih.govnih.gov A significant concern is the potential for N-chloroamines to act as precursors to harmful N-nitrosamines, such as N-nitrosodimethylamine (NDMA). rsc.orgwqa.org

Future research must therefore focus on developing strategies to minimize the adverse environmental effects associated with N-chloroamine chemistry. Key research directions include:

Understanding DBP Formation: Conducting detailed mechanistic studies to understand the pathways by which organic N-chloroamines like this compound could lead to the formation of NDMA and other disinfection by-products. nih.govrsc.org Strategies to minimize the formation of dichloramine during disinfection processes have been shown to reduce NDMA contamination. acs.org

Biodegradation and Photodegradation Studies: Investigating the environmental fate of this compound, including its rate of decomposition under various conditions (e.g., UV light) and identifying its degradation products to assess their potential toxicity. nih.gov

Advanced Removal Technologies: Developing and optimizing methods for the removal of residual organic N-chloroamines from water. One promising approach is the use of catalytic activated carbon, which can degrade chloramines primarily into benign nitrogen gas, offering a cost-effective treatment solution. researchgate.net

By proactively addressing these environmental aspects, the chemical community can ensure that the synthetic benefits of this compound and related compounds are realized in a sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-Butyl-N-chloro-1-butanamine, and how should they be applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the structure, focusing on chemical shifts for the chloro and butyl groups. Compare results with NIST reference data for similar amines .
  • Gas Chromatography-Mass Spectrometry (GC/MS) : Employ GC/MS for purity analysis and identification of volatile impurities. Optimize column temperature (e.g., 50–250°C ramp) to resolve degradation products .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze functional groups (e.g., C-Cl stretch at ~550–700 cm1^{-1}) to verify substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizers. Use glass containers with PTFE-lined caps to minimize degradation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What key physical properties are essential for experimental design involving this compound?

  • Methodological Answer :

  • Critical Properties :
PropertyValue/DescriptionSource
Boiling Point~150–160°C (estimated)
SolubilityLow in water; miscible with organic solvents (e.g., DCM, ethanol)
Log P (Octanol-Water)~2.5 (predicted)
  • Application : Use solubility data to select reaction solvents. Low water solubility suggests preferential use in organic-phase syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reassessment : Cross-validate existing studies using updated toxicokinetic models (e.g., OECD QSAR Toolbox) to account for structural analogs like nitrosamines .
  • In Silico Analysis : Apply computational tools (e.g., EPA’s ToxCast) to predict endocrine disruption potential or mutagenicity .
  • Experimental Validation : Conduct in vitro assays (e.g., Ames test) to confirm mutagenic risk, especially if conflicting in vivo data exist .

Q. What methodologies are recommended for assessing occupational exposure risks during synthesis?

  • Methodological Answer :

  • Risk Quantification : Use IRIS-derived inhalation unit risk factors (e.g., slope factors for nitrosamines) to calculate Hazard-Targeted Facility Occupational Exposure Limits (HTFOELs) .
  • Air Monitoring : Deploy real-time GC/MS or passive samplers to detect airborne concentrations. Compare results against thresholds like MAK values .
  • Hierarchical Controls : Prioritize engineering controls (e.g., fume hoods) over administrative measures to minimize exposure .

Q. How can nitroso derivatives of this compound be detected and quantified?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize electrospray ionization (ESI) in positive ion mode for trace-level detection of N-nitroso compounds. Use deuterated internal standards (e.g., NDBA-d18_{18}) for quantification .
  • Sample Preparation : Apply solid-phase extraction (SPE) with C18 cartridges to isolate derivatives from complex matrices .
  • Confirmation : Validate findings with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from interferents .

Notes on Data Interpretation

  • Contradiction Analysis : When encountering conflicting stability or reactivity data, consult computational chemistry tools (e.g., Gaussian for transition state modeling) to predict decomposition pathways under varying conditions .
  • Ecotoxicity Gaps : If ecotoxicological data are absent (e.g., algal toxicity), extrapolate from structurally related compounds using read-across methodologies under REACH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.